methyl 2-methoxy-4-(piperidin-1-yl)benzoate
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Overview
Description
Methyl 2-methoxy-4-(piperidin-1-yl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a methoxy group at the second position and a piperidinyl group at the fourth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methoxy-4-(piperidin-1-yl)benzoate typically involves the esterification of 2-methoxy-4-(piperidin-1-yl)benzoic acid. One common method is the reaction of 2-methoxy-4-(piperidin-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-methoxy-4-(piperidin-1-yl)benzoic acid.
Reduction: Formation of 2-methoxy-4-(piperidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-4-(piperidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 2-methoxy-4-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets. The piperidinyl group is known to interact with various receptors in the body, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(piperidin-3-yl)benzoate
- Methyl 2-[(piperidin-4-yl)methyl]benzoate hydrochloride
- 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
Uniqueness
Methyl 2-methoxy-4-(piperidin-1-yl)benzoate is unique due to the specific positioning of the methoxy and piperidinyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1401976-71-3 |
---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.3 |
Purity |
95 |
Origin of Product |
United States |
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